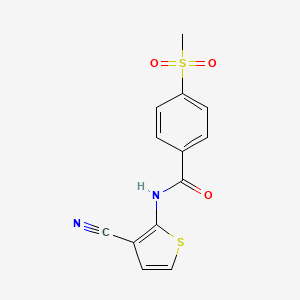
N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfur-containing compounds involves multi-step reactions characterized by various techniques such as melting point, 1H NMR, 13C NMR, FT-IR, and HRMS. These processes highlight the complexity and precision required in synthesizing complex organic compounds, potentially applicable to the synthesis of N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide (Wang et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, provides detailed insights into the compound's geometry, bond lengths, and angles. Similar analyses on related compounds show how specific functional groups' presence, such as arylsulfonyl moieties, affects the overall molecular conformation and stability (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving N-sulfonylalkylamines and their resulting products illustrate the reactivity and potential transformations of sulfur-containing compounds under various conditions. These reactions can lead to the formation of novel heterocycles, showcasing the chemical versatility of compounds with sulfonyl groups (Tornus et al., 1995).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of compounds closely related to N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide, are crucial for understanding their behavior in different environments and applications. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide these insights, although specific studies on the compound of interest are not directly cited here.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are essential for comprehensively understanding N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide. Studies on related compounds, focusing on their electrochemical behavior and interaction with biological targets, can offer valuable parallels (Kobayashi et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antimicrobial Agents : The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents, involves versatile, readily accessible intermediates related to N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide. These derivatives have been evaluated for both their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide, have been synthesized and described for their cardiac electrophysiological activity, highlighting their potential as selective class III agents (Morgan et al., 1990).
Organic Synthesis : The compound has been used in the synthesis of 2-cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides, which undergo ring closure to form 2,4-disubstituted 4H-1,4-benzothiazine derivatives, illustrating its utility in complex organic syntheses (Kobayashi et al., 2006).
Molecular Docking and Antibacterial Evaluation
Molecular Docking : A series of derivatives have been synthesized for antibacterial evaluation, with molecular docking studies performed to understand the interaction of binding sites with bacterial protein receptors. These studies provide insights into the structure-activity relationships of such compounds (Ravichandiran et al., 2015).
Advanced Materials Research
Supercapacitor Development : The compound is involved in the development of high-voltage supercapacitors, featuring a hybrid configuration with an ionic liquid as the electrolyte. This application underscores its potential in energy storage technologies (Balducci et al., 2005).
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c1-20(17,18)11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-19-13/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOALSABORZNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-4-(methylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

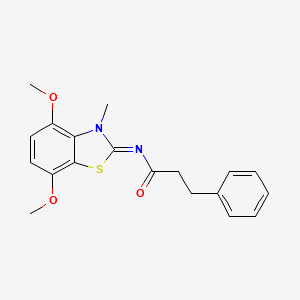
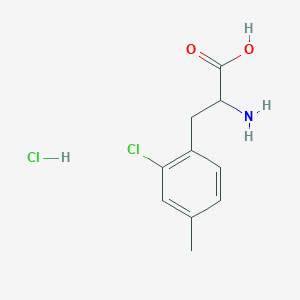

![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)
![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)
![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)
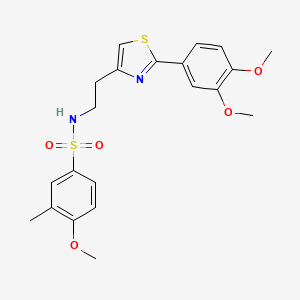
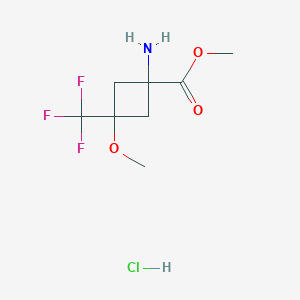

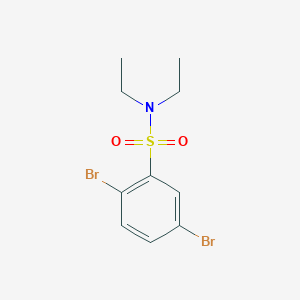
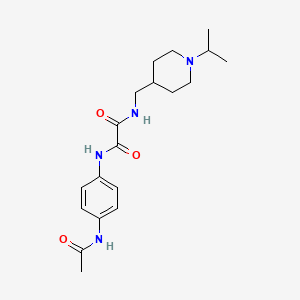

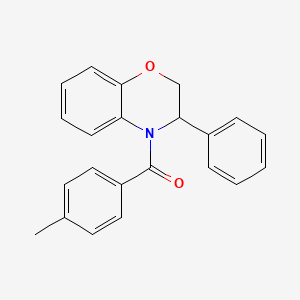
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)